molecular formula C8H6F3NO2 B3039646 5-Amino-2-(trifluoromethyl)benzoic acid CAS No. 1245457-01-5

5-Amino-2-(trifluoromethyl)benzoic acid

Cat. No.: B3039646
CAS No.: 1245457-01-5
M. Wt: 205.13 g/mol
InChI Key: PFSWMXOTOVEMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H6F3NO2 It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzoic acid core

Scientific Research Applications

5-Amino-2-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Safety and Hazards

5-Amino-2-(trifluoromethyl)benzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(trifluoromethyl)benzoic acid typically involves the introduction of the trifluoromethyl group and the amino group onto a benzoic acid derivative. One common method is the nitration of 2-(trifluoromethyl)benzoic acid followed by reduction to introduce the amino group. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reducing agents such as tin(II) chloride in hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes for nitration and reduction, as well as the use of advanced catalysts to improve yield and selectivity. The choice of solvents, temperature control, and purification techniques are optimized to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Nitro- or nitroso-5-(trifluoromethyl)benzoic acid.

    Reduction: 5-Amino-2-(trifluoromethyl)benzyl alcohol or 5-Amino-2-(trifluoromethyl)benzaldehyde.

    Substitution: Derivatives with substituted trifluoromethyl groups.

Mechanism of Action

The mechanism of action of 5-Amino-2-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug molecules, allowing for better interaction with biological targets. The amino group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(trifluoromethyl)benzoic acid
  • 3-Amino-5-(trifluoromethyl)benzoic acid
  • 4-Amino-3-(trifluoromethyl)benzoic acid

Uniqueness

5-Amino-2-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the amino and trifluoromethyl groups on the benzoic acid core. This arrangement can influence the compound’s reactivity, stability, and interaction with other molecules, making it particularly valuable in the synthesis of specialized chemicals and pharmaceuticals.

Properties

IUPAC Name

5-amino-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14/h1-3H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSWMXOTOVEMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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